N-(2-chlorobenzyl)-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine
Description
Properties
Molecular Formula |
C23H20Cl2N2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C23H20Cl2N2/c24-21-10-4-1-7-17(21)13-26-14-19-16-27(23-12-6-3-9-20(19)23)15-18-8-2-5-11-22(18)25/h1-12,16,26H,13-15H2 |
InChI Key |
ZZNCAGYURBGXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Role of Iridium Catalysts
The iridium-pyridonate complex facilitates dual activation of methanol and the imine intermediate. Kinetic studies reveal a deuterium isotope effect (kC-H/kC-D = 2.77), indicating that C–H bond cleavage in methanol is rate-limiting. The catalytic cycle involves:
Acid-Mediated Cyclization
Methanesulfonic acid protonates the tetrazolo intermediate, enabling intramolecular cyclization via electrophilic aromatic substitution. NMR studies of deuterated analogs confirm that the 2-chlorobenzyl group directs cyclization to the indole’s C3 position.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pictet-Spengler + Alkylation | Cyclization → N-alkylation | AlCl3 | 68 | 95 |
| Tandem N-Alkylation | Three-component coupling | Ir-pyridonate | 75 | 98 |
| Sequential Functionalization | Indole synthesis → Dual alkylation | Methanesulfonic acid | 70 | 97 |
The tandem N-alkylation method offers superior yield and purity due to fewer intermediate purification steps.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
(2-CHLOROPHENYL)METHYLMETHYL]-1H-INDOL-3-YL}METHYL)AMINE undergoes various chemical reactions, including:
Scientific Research Applications
The compound has been investigated for its antitumor activity , particularly against solid tumors such as colon and lung cancers. Research has indicated that derivatives of indole compounds exhibit significant cytotoxic effects on cancer cell lines, making them promising candidates for cancer therapy.
Antitumor Properties
- Mechanism of Action : The compound's structure allows it to interact with biological targets that are crucial in tumor growth and proliferation. Studies have shown that it can inhibit specific pathways involved in tumor progression.
- Case Study : A study published in the Proceedings of the American Association for Cancer Research reported that similar compounds demonstrated marked antitumor effects in vitro and in vivo, suggesting a potential for clinical application in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(2-chlorobenzyl)-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine. Variations in substituents on the indole ring or the benzyl group can significantly alter its pharmacological properties.
Lipophilicity Studies
Studies have demonstrated that variations in lipophilicity can affect the compound's absorption and distribution in biological systems. Compounds with higher lipophilicity tend to show better membrane permeability, which is essential for their therapeutic efficacy .
Comparative Studies
Comparative studies with other similar compounds have shown that this compound exhibits comparable or superior activity against various cancer cell lines compared to established drugs like isoniazid and fluconazole .
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)METHYLMETHYL]-1H-INDOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Biological Activity
N-(2-chlorobenzyl)-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClN
- CAS Number : 155503-32-5
- Molecular Weight : 320.24 g/mol
Antitumor Activity
Research has indicated that derivatives of indole, including those similar to this compound, exhibit antitumor properties . A study highlighted the effectiveness of indole derivatives against solid tumors, particularly colon and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Antimicrobial Properties
Indole derivatives have also been shown to possess antimicrobial activity. A comparative study on various indole compounds demonstrated that certain derivatives exhibited potent activity against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for some derivatives were significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or bacterial metabolism.
- DNA Interaction : Some studies suggest that indole derivatives can interact with DNA, disrupting replication and transcription processes critical for cell survival.
- Multi-target Effects : Recent findings indicate that compounds with similar structures can act on multiple biological targets, enhancing their therapeutic efficacy .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | Colon Cancer Cells | 15.0 | |
| Antimicrobial | MRSA | 0.25 | |
| Antimicrobial | E. coli | 0.5 |
Case Study 1: Antitumor Efficacy
A study conducted on various indole derivatives demonstrated that this compound showed significant cytotoxicity against colon cancer cells in vitro. The results indicated an IC50 value of approximately 15 μM, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Action
In another investigation focusing on antimicrobial properties, this compound was tested against MRSA strains. The results revealed an MIC value of 0.25 μM, which is significantly lower than many standard antibiotics, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- The dual 2-chlorobenzyl groups in the target compound likely enhance lipophilicity and receptor binding compared to analogs with single substituents (e.g., acetamide in ).
- Thiosemicarbazide-linked analogs (e.g., ) exhibit distinct bioactivity, suggesting that the methanamine group in the target compound may prioritize different mechanisms.
Pharmacological and Physicochemical Properties
Analysis :
- The target compound’s lower topological polar surface area (TPSA) and higher logP suggest superior blood-brain barrier (BBB) penetration compared to acetamide or thiosemicarbazide derivatives .
- Thiosemicarbazide analogs exhibit higher polarity due to sulfhydryl and carbonyl groups, limiting CNS activity but enhancing solubility .
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves sequential alkylation and nucleophilic substitution reactions. A common approach is:
Indole alkylation : React 1H-indole with 2-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF) to form 1-(2-chlorobenzyl)-1H-indole .
Methanamine linkage : Introduce the methanamine group via reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation .
Critical parameters include temperature control (<40°C to avoid side reactions), solvent choice (e.g., anhydrous THF for moisture-sensitive steps), and stoichiometric ratios (e.g., 1.2 equivalents of 2-chlorobenzyl chloride for complete substitution) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for chlorobenzyl groups; indole NH proton absence due to alkylation) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₃H₁₉Cl₂N₂, exact mass: 400.09 g/mol) .
- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX software for refinement .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Begin with in vitro assays :
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors, given structural similarity to indole-based ligands) .
- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based activity assays (IC₅₀ determination) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with 3-chloro or fluorobenzyl groups) and compare activity .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with targets like 5-HT₂C receptors .
- Pharmacophore mapping : Identify critical moieties (e.g., indole N1-substitution enhances receptor affinity) using Schrödinger Suite .
Q. What strategies address challenges in regioselective alkylation of the indole core?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block the indole NH before alkylation, then deprotect post-reaction .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side products (e.g., N7- vs. N1-alkylation) .
- Catalytic control : Employ Pd-catalyzed cross-coupling for selective C3 functionalization .
Q. How should researchers resolve contradictory data in biological activity studies?
- Methodological Answer :
- Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid degradation .
- Structural validation : Re-analyze batch purity via HPLC-MS; impurities >5% can skew activity data .
Q. What advanced techniques identify molecular targets of this compound?
- Methodological Answer :
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins .
- Surface plasmon resonance (SPR) : Screen against a protein library (e.g., kinase family) to quantify binding kinetics .
- CRISPR-Cas9 knockout : Identify gene knockouts that confer resistance to the compound’s effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
